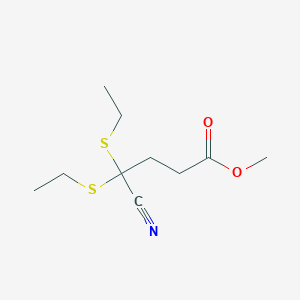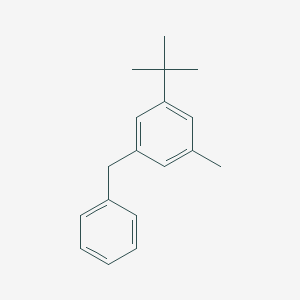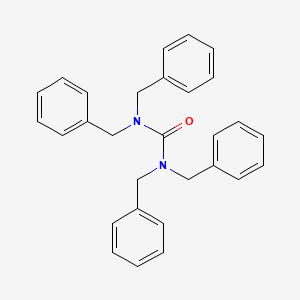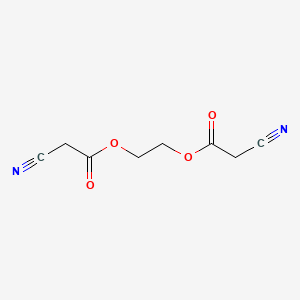
Ethylene bis(cyanoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene bis(cyanoacetate) is an organic compound characterized by the presence of two cyanoacetate groups attached to an ethylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene bis(cyanoacetate) can be synthesized through the reaction of ethylene diamine with cyanoacetic acid or its esters. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of ethylene bis(cyanoacetate) often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene bis(cyanoacetate) undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazoles and pyridines.
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups with other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, amines, and hydrazines.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological and pharmacological properties .
Applications De Recherche Scientifique
Ethylene bis(cyanoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the synthesis of pharmaceuticals with anticancer, antimicrobial, and antiviral properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of ethylene bis(cyanoacetate) involves its ability to participate in nucleophilic addition and substitution reactions. The cyano groups in the compound are highly reactive, allowing it to form stable intermediates that can undergo further transformations. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of various heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate: Similar in structure but contains only one cyanoacetate group.
Methyl cyanoacetate: Another related compound with a single cyanoacetate group.
Malononitrile: Contains two cyano groups but lacks the ester functionality.
Uniqueness: Ethylene bis(cyanoacetate) is unique due to the presence of two cyanoacetate groups, which enhances its reactivity and allows for the formation of more complex structures compared to its analogs. This dual functionality makes it a valuable compound in organic synthesis and various applications .
Propriétés
Numéro CAS |
89976-96-5 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-(2-cyanoacetyl)oxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C8H8N2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-2,5-6H2 |
Clé InChI |
UASCOHMZKHIVQW-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CC#N)OC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




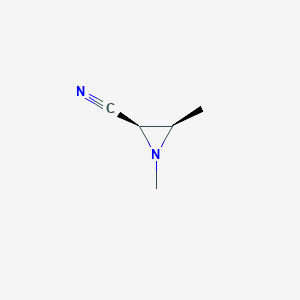
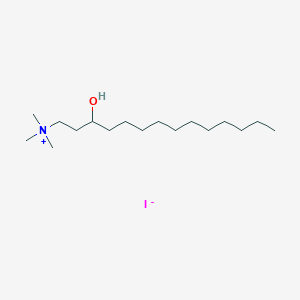
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
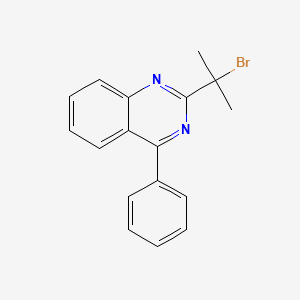
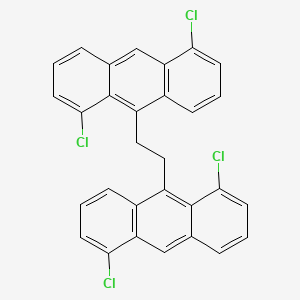
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
